molecular formula C11H18O B13277572 2-Propylbicyclo[2.2.1]heptane-2-carbaldehyde

2-Propylbicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13277572
M. Wt: 166.26 g/mol
InChI Key: XVQTVPFXHAVUIS-UHFFFAOYSA-N
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Description

2-Propylbicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound with the molecular formula C11H18O. It is characterized by a unique structure that includes a bicyclo[2.2.1]heptane ring system with a propyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the bicyclic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 2-Propylbicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: 2-Propylbicyclo[2.2.1]heptane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propylbicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.

    Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals with potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Propylbicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is exploited in both synthetic chemistry and biological studies to understand and manipulate molecular pathways.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane: A parent compound without the propyl and aldehyde groups.

    2-Methylbicyclo[2.2.1]heptane-2-carbaldehyde: A similar compound with a methyl group instead of a propyl group.

    2-Propylbicyclo[2.2.1]heptane-2-carboxylic acid: The oxidized form of the compound.

Uniqueness: 2-Propylbicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a propyl group and an aldehyde functional group on the bicyclic ring system. This combination of structural features imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-propylbicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C11H18O/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h8-10H,2-7H2,1H3

InChI Key

XVQTVPFXHAVUIS-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2CCC1C2)C=O

Origin of Product

United States

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